molecular formula C12H10ClNO B187232 (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol CAS No. 176022-47-2

(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol

Cat. No.: B187232
CAS No.: 176022-47-2
M. Wt: 219.66 g/mol
InChI Key: ZFUPOFQRQNJDNS-LBPRGKRZSA-N
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Description

(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol is a chiral compound with the molecular formula C12H10ClNO It is characterized by the presence of a chlorophenyl group and a pyridinyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol can be achieved through several methods. One notable method involves the use of recombinant Escherichia coli as a whole-cell catalyst in a water-cyclohexane liquid-liquid system. This biocatalytic approach is green, economic, and efficient, retaining over 60% of catalytic activity after five reuse cycles . The reaction conditions typically involve the accumulation of substrate/product in the organic phase to improve substrate tolerance and reduce product inhibition and toxicity.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using a biphasic microreaction system. This system consists of membrane dispersion and three-dimensional bending-microchannels, which generate droplet swarms with an average diameter of 30 μm. This method significantly reduces the reaction time, achieving a yield of 99.6% with high enantiomeric excess in only 80 minutes .

Chemical Reactions Analysis

Types of Reactions

(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    ®-(4-Chlorophenyl)(pyridin-2-yl)methanol: The enantiomer of the compound, which may exhibit different biological activities.

    (4-Chlorophenyl)(pyridin-2-yl)methanone: A ketone derivative with distinct chemical properties.

    (4-Chlorophenyl)(pyridin-2-yl)methane: A related compound with a different functional group.

Uniqueness

(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol is unique due to its chiral nature and the presence of both chlorophenyl and pyridinyl groups. This combination of features imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds .

Properties

IUPAC Name

(S)-(4-chlorophenyl)-pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUPOFQRQNJDNS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)[C@H](C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452173
Record name (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176022-47-2
Record name (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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